methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O6S2, and its molecular weight is 422.47. It contains a furan ring and a thiophen ring, which are five-membered rings with oxygen and sulfur atoms, respectively . The presence of these heterocycles can significantly affect the compound’s chemical properties and reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- Methyl carbamates, including compounds like methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, have been studied for their synthesis and chemical properties. For instance, Velikorodov and Imasheva (2008) explored the synthesis of carbamate derivatives of coumarin and chromene, which could be relevant to the understanding of similar compounds (Velikorodov & Imasheva, 2008).
Biological Modifications
- The biological and nonbiological modifications of carbamates, including methylcarbamates, have been a subject of study. Knaak (1971) examined how these compounds undergo processes like hydrolysis, oxidation, and conjugation in various biological systems (Knaak, 1971).
Applications in Solar Cells
- Phenothiazine derivatives with various conjugated linkers (including furan and thiophene) have been synthesized for use in dye-sensitized solar cells. A study by Kim et al. (2011) found that these derivatives, possibly related to this compound, showed improved solar energy-to-electricity conversion efficiency (Kim et al., 2011).
Application in Organic Ligands
- Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a furan-containing ligand, has been used in studies for its chelating properties and antimicrobial activity, as reported by Patel (2020). This indicates potential applications for similar furan-containing compounds in biological contexts (Patel, 2020).
Biobased Polyester Synthesis
- The enzymatic polymerization of biobased rigid diols, like 2,5-bis(hydroxymethyl)furan, for polyester synthesis has been studied. Jiang et al. (2014) synthesized novel biobased furan polyesters, indicating the potential of furan derivatives in creating sustainable materials (Jiang et al., 2014).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets in the body. Without more information, it’s difficult to speculate on the mechanism of action of this specific compound .
Future Directions
Properties
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-17(21)20-13-6-8-14(9-7-13)28(23,24)19-12-18(22,15-4-2-10-26-15)16-5-3-11-27-16/h2-11,19,22H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUGGRCPAYNTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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